molecular formula C19H16N4O3 B2605755 2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 873571-87-0

2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No. B2605755
CAS RN: 873571-87-0
M. Wt: 348.362
InChI Key: FMBFUUNVDJCICT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Diversity

Spirocyclic and heterocyclic compounds, akin to the one mentioned, have been synthesized through various methods, demonstrating the versatility and creativity in organic synthesis. For example, the one-pot, three-component condensation reaction in water for creating structurally related compounds showcases an efficient and eco-friendly strategy for diversity-oriented synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, the assembly of skeletally diverse scaffolds from novel heterocyclic active methylene compounds through multi-component reactions emphasizes the potential for generating a wide array of bioactive compounds (Jayarajan & Vasuki, 2012).

Mechanistic Insights and Potential Applications

The detailed mechanistic studies and the exploration of reaction pathways provide foundational knowledge that could be applied to the synthesis and functionalization of the specified compound. For instance, the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles offers a glimpse into the complex reactions involved in creating spirocyclic structures, which could have implications in drug design and development (Aly et al., 2018).

Potential Biological Activities

The synthesis of compounds with spirocyclic frameworks often targets the evaluation of biological activities, given their prevalence in bioactive molecules. For example, the development of novel classes of inhibitors for mild steel corrosion in acidic media using spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives highlights the broad applicability of these compounds beyond pharmaceuticals, demonstrating their utility in materials science (Gupta et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a particular enzyme .

Safety and Hazards

Safety and hazard analysis involves assessing the potential risks associated with handling the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medicinal chemistry studies if the compound is biologically active, or materials science studies if the compound has interesting physical properties .

properties

IUPAC Name

2'-amino-6'-ethyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-3-23-10(2)8-14-15(17(23)24)19(12(9-20)16(21)26-14)11-6-4-5-7-13(11)22-18(19)25/h4-8H,3,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBFUUNVDJCICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

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